Oligonucleotide Resolution by Affinity HPLC
3-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid, when immobilized on aminopropyl silica, provides a mixed-mode stationary phase (reversed-phase + weak anion-exchange + potential affinity) for HPLC of oligonucleotides. This column exhibited different selectivity compared to standard reversed-phase (RP) columns, enabling superior resolution of an 18-mer oligonucleotide mixture that was incompletely resolved on a conventional RP column. The study demonstrated that gradient optimization utilizing the affinity properties of the immobilized thymine ligand was necessary for peak separation, a capability not replicated by RP-C18 columns alone [1].
| Evidence Dimension | Oligonucleotide mixture resolution |
|---|---|
| Target Compound Data | Complete resolution of an 18-mer oligonucleotide mixture using optimized mobile phase gradients that leverage affinity interactions. |
| Comparator Or Baseline | Standard reversed-phase C18 column; incomplete resolution of the same oligonucleotide mixture. |
| Quantified Difference | Not expressed as a single numerical value; the difference is qualitative (resolved vs. unresolved peaks) and demonstrated in the published chromatograms (Fig. 3 vs. Fig. 5 in [1]). |
| Conditions | HPLC with UV detection at 260 nm; mobile phase gradients of acetonitrile/0.1 M triethylammonium acetate, pH 7.0. |
Why This Matters
This demonstrates a unique application-specific performance advantage for oligonucleotide purification and LC-MS analysis that cannot be achieved with generic reversed-phase sorbents, directly informing procurement decisions for analytical laboratories.
- [1] Van Breemen, R.B., Tan, Y., Lai, J., Huang, C.R., Zhao, X. Immobilized thymine chromatography-mass spectrometry of oligonucleotides. Journal of Chromatography A, 806(1), 67-76, 1998. DOI: 10.1016/s0021-9673(98)00153-8. View Source
